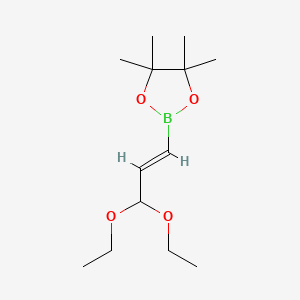

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER

Description

3,3-Diethoxy-1-propenylboronic acid pinacol ester (CAS: 153737-25-8) is a boronic acid derivative with the molecular formula C₁₃H₂₇BO₅ and a molecular weight of 286.18 g/mol (calculated from constituent atoms: 13 carbons, 27 hydrogens, 1 boron, and 5 oxygens). Its structure features a propenyl group substituted with diethoxy moieties and a pinacol ester protecting group (1,3,2-dioxaborolane ring). This compound exists as an E/Z isomeric mixture, enhancing its versatility in stereoselective synthetic applications, such as Suzuki-Miyaura cross-coupling reactions .

The diethoxy groups confer unique electronic and steric properties, distinguishing it from simpler alkenyl or aryl boronates. Its synthesis likely involves palladium-catalyzed borylation of halogenated precursors, similar to methods described for related compounds (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, synthesized via Pd-catalyzed reactions with bis(pinacolato)diboron) .

Properties

IUPAC Name |

2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGPKUGXWIEUJA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3-diethoxy-1-propenylboronic acid pinacol ester typically involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

3,3-Diethoxy-1-propenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boranes.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions are often used as intermediates in organic synthesis.

Scientific Research Applications

3,3-Diethoxy-1-propenylboronic acid pinacol ester has a wide range of applications in scientific research:

Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-diethoxy-1-propenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds. This stability allows it to participate in various chemical reactions, particularly in the presence of palladium catalysts. The molecular targets and pathways involved include the formation of carbon-carbon bonds through transmetalation and oxidative addition processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural variations among 3,3-diethoxy-1-propenylboronic acid pinacol ester and analogous compounds:

Key Observations :

Solubility and Stability

- Solubility: Phenylboronic acid pinacol ester exhibits high solubility in chloroform and ketones but low solubility in hydrocarbons . By analogy, the diethoxy groups in 3,3-diethoxy-1-propenylboronic acid pinacol ester likely improve solubility in polar aprotic solvents (e.g., THF, acetone) compared to non-polar hydrocarbons.

- Stability : Pinacol esters generally stabilize boronic acids against protodeboronation. However, the propenyl group in the target compound may render it more susceptible to oxidation than aryl counterparts, necessitating inert storage conditions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Alkenyl boronates like the target compound are widely used in synthesizing conjugated dienes. For example, Miyaura and Suzuki (1995) demonstrated that alkenyl boronates couple efficiently with aryl halides under Pd catalysis . The diethoxy substituents may modulate reactivity: electron-donating groups typically slow oxidative addition but improve transmetallation efficiency.

- Comparative Reaction Rates: In studies with 4-nitrophenylboronic acid pinacol ester, the nitro group’s electron-withdrawing effect accelerates reaction with H₂O₂, forming phenolic products . By contrast, the target compound’s diethoxy groups may favor slower oxidation but greater stability in basic conditions.

Biological Activity

3,3-Diethoxy-1-propenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula and a molecular weight of 256.15 g/mol. This compound is notable for its applications in organic synthesis, particularly in carbon-carbon bond formation through reactions such as the Suzuki-Miyaura coupling. Its biological activity, while less extensively studied than its synthetic applications, presents intriguing potential, particularly in the context of enzyme inhibition and therapeutic development.

Chemical Structure and Properties

The structure of 3,3-diethoxy-1-propenylboronic acid pinacol ester features a propenyl group attached to a boron atom, further esterified with pinacol. This configuration contributes to its reactivity and interaction with various substrates.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.15 g/mol |

| State | Colorless liquid |

| Boiling Point | Approximately 278.9 °C |

| Solubility | Not miscible in water |

Boronic acids, including 3,3-diethoxy-1-propenylboronic acid pinacol ester, are known for their ability to interact with biomolecules. They can act as inhibitors of serine proteases and other enzymes critical for cellular processes. For instance, they have shown effectiveness against therapeutic targets such as chymotrypsin and thrombin . The mechanism typically involves the formation of stable complexes with target proteins, which can lead to inhibition of enzymatic activity.

Biological Activity

Research indicates that boronic acid derivatives can exhibit various biological activities, including:

- Enzyme Inhibition : The ability to inhibit serine proteases suggests potential applications in cancer therapy and other diseases where these enzymes play a crucial role.

- Antiviral Activity : Some studies have indicated that boronic acids can inhibit viral proteases, which could be relevant for developing antiviral therapies .

- Anticancer Properties : The first FDA-approved boron-containing drug, Bortezomib (Velcade), highlights the potential for boronic acids in treating malignancies like multiple myeloma.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that various boronic acids could effectively inhibit serine proteases involved in cancer progression. The specific activity of 3,3-diethoxy-1-propenylboronic acid pinacol ester was not detailed but is hypothesized to follow similar inhibitory pathways due to structural similarities with known inhibitors .

- Synthetic Applications : Research has shown that this compound plays a significant role in organic synthesis as an intermediate, facilitating the formation of complex molecules through cross-coupling reactions. Its reactivity with transition metals enhances its utility in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.